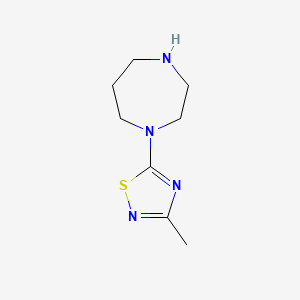

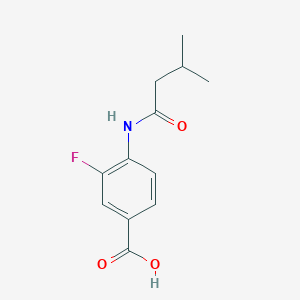

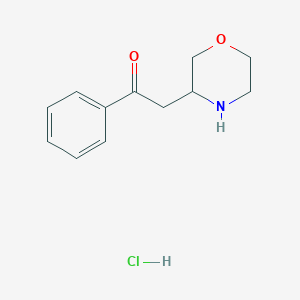

![molecular formula C11H20N2O2 B1441546 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane CAS No. 1251015-62-9](/img/structure/B1441546.png)

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Descripción general

Descripción

“2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 1251015-62-9 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” can be represented by the SMILES stringN [C@H]1 [C@H]2CC [C@@H]1N (C (OC (C) (C)C)=O)C2 . The InChI key for this compound is KBFKGKCNVPZMHL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane: serves as a versatile building block in the synthesis of bioactive molecules. Its bicyclic structure is a key intermediate in the construction of complex natural products and pharmaceuticals. The compound’s unique architecture allows for the introduction of various functional groups, enabling the synthesis of a wide array of bioactive compounds with potential therapeutic applications .

Development of Pharmaceutical Agents

The bicyclic scaffold of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane is particularly valuable in drug discovery. It can be utilized to create novel pharmaceutical agents, especially in the realm of central nervous system (CNS) drugs and pain management. Its structure mimics that of certain alkaloids, which are known for their pharmacological effects .

Ligands for Asymmetric Synthesis

This compound is also used in asymmetric synthesis as a chiral ligand. Its rigid structure provides a stable framework that can induce chirality in the synthesis of enantiomerically pure substances. This is crucial for the production of certain pharmaceuticals where the chirality of the active ingredient can affect the drug’s efficacy and safety .

Biomass Valorization

Lastly, 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane can play a role in biomass valorization. Its chemical properties allow for the transformation of biomass-derived compounds into value-added chemicals. This aligns with sustainable chemistry goals, aiming to convert renewable resources into useful products .

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell and rinse mouth .

Propiedades

IUPAC Name |

tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFKGKCNVPZMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

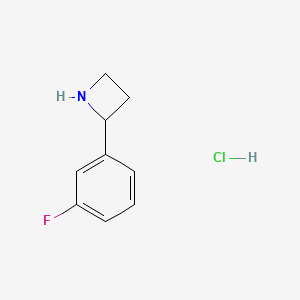

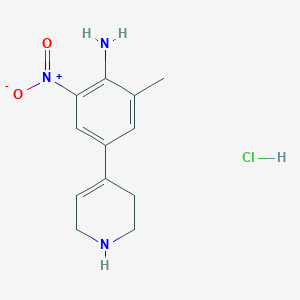

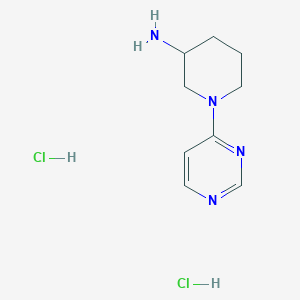

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

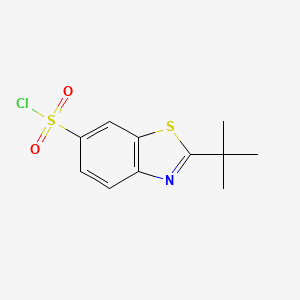

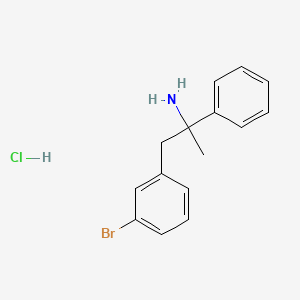

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)

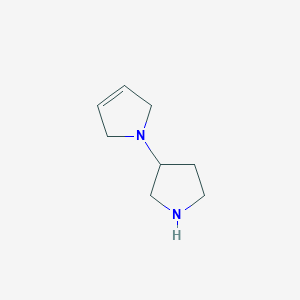

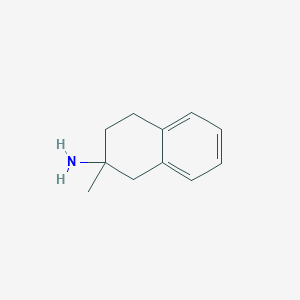

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)